2-[(3-Bromo-2-hydroxy-5-methylphenyl)carbamoyl]-3,3-dimethylbutanoic acid
Description
2-[(3-Bromo-2-hydroxy-5-methylphenyl)carbamoyl]-3,3-dimethylbutanoic acid is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a dimethylbutanoic acid moiety
Properties
IUPAC Name |
2-[(3-bromo-2-hydroxy-5-methylphenyl)carbamoyl]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-7-5-8(15)11(17)9(6-7)16-12(18)10(13(19)20)14(2,3)4/h5-6,10,17H,1-4H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMIYJFNGZMCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)NC(=O)C(C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-2-hydroxy-5-methylphenyl)carbamoyl]-3,3-dimethylbutanoic acid typically involves multiple steps One common route starts with the bromination of 2-hydroxy-5-methylbenzoic acid to introduce the bromine atom at the 3-position This is followed by the formation of the carbamoyl group through a reaction with an appropriate amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-2-hydroxy-5-methylphenyl)carbamoyl]-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can result in the formation of an amide.
Scientific Research Applications
2-[(3-Bromo-2-hydroxy-5-methylphenyl)carbamoyl]-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-2-hydroxy-5-methylphenyl)carbamoyl]-3,3-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylbenzoic acid: Lacks the bromine atom and carbamoyl group.
3-Bromo-2-hydroxybenzoic acid: Lacks the methyl group and carbamoyl group.
2-[(3-Bromo-2-hydroxyphenyl)carbamoyl]-3,3-dimethylbutanoic acid: Lacks the methyl group on the phenyl ring.
Uniqueness
2-[(3-Bromo-2-hydroxy-5-methylphenyl)carbamoyl]-3,3-dimethylbutanoic acid is unique due to the presence of both the bromine atom and the carbamoyl group, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
